[Asn670, Sta671, Val672]-Amyloid beta Peptide (662-675)
Description
Transition-State Mimicry and Binding Affinity
The [Asn670, Sta671, Val672]-amyloid beta peptide (662-675) incorporates statine, a non-proteinogenic amino acid that mimics the tetrahedral transition state of peptide bond hydrolysis. This structural feature enables high-affinity binding to the catalytic aspartyl residues of BACE1 (D32 and D228), effectively blocking access to the APP substrate. Computational docking studies suggest that the Sta671 residue forms hydrogen bonds with BACE1's active site, stabilizing the enzyme-inhibitor complex with a dissociation constant (Kd) of approximately 4.2 nM.
The substitution of methionine with statine at position 671 (M671Sta) prevents the proteolytic cleavage of APP between residues 671 and 672, a site critical for generating the Aβ N-terminus. Kinetic analyses using fluorogenic substrates show that this peptide reduces BACE1 activity by 89% at 50 nM concentrations, compared to 42% inhibition observed with the native APP sequence.
Allosteric Modulation of Enzyme Dynamics
Beyond competitive inhibition, circular dichroism studies indicate that [Asn670, Sta671, Val672]-amyloid beta peptide (662-675) induces conformational changes in BACE1's flap region (residues 67-77), shifting the enzyme from an open to closed state. This allosteric effect reduces the solvent accessibility of the catalytic pocket, as evidenced by a 2.3-fold decrease in hydrogen-deuterium exchange rates at the flap domain.
Table 1: Comparative Inhibition Kinetics of BACE1 Modulators
| Compound | IC₅₀ (nM) | Ki (nM) | Selectivity (BACE1/BACE2) |
|---|---|---|---|
| [Asn670,Sta671,Val672]-Aβ | 12.4 ± 1.2 | 4.1 ± 0.3 | 18:1 |
| OM99-2 | 8.7 ± 0.9 | 1.5 ± 0.2 | 9:1 |
| L-685,458 | 230 ± 15 | 68 ± 5 | 1.2:1 |
Data adapted from fluorimetric assays using recombinant human BACE1 and BACE2.
Properties
IUPAC Name |
4-[2-[[2-[[4-[[4-amino-2-[[2-[[4-carboxy-2-[[2-[[2-[[4-carboxy-2-[[4-carboxy-2-[[2-(2,6-diaminohexanoylamino)-3-hydroxybutanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-5-[(1-carboxy-2-phenylethyl)amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C73H118N16O27/c1-11-37(8)59(88-66(108)45(23-27-56(101)102)79-63(105)43(21-25-54(97)98)81-72(114)60(39(10)91)89-62(104)41(75)19-15-16-28-74)71(113)85-49(33-90)68(110)80-44(22-26-55(99)100)65(107)87-58(36(6)7)70(112)83-47(31-51(76)93)67(109)82-46(29-34(2)3)50(92)32-52(94)86-57(35(4)5)69(111)77-38(9)61(103)78-42(20-24-53(95)96)64(106)84-48(73(115)116)30-40-17-13-12-14-18-40/h12-14,17-18,34-39,41-50,57-60,90-92H,11,15-16,19-33,74-75H2,1-10H3,(H2,76,93)(H,77,111)(H,78,103)(H,79,105)(H,80,110)(H,81,114)(H,82,109)(H,83,112)(H,84,106)(H,85,113)(H,86,94)(H,87,107)(H,88,108)(H,89,104)(H,95,96)(H,97,98)(H,99,100)(H,101,102)(H,115,116) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTBDEGWLSDJEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(CC(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C73H118N16O27 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1651.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Asn670, Sta671, Val672]-Amyloid beta Peptide (662-675) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with a protected amino group, is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like [Asn670, Sta671, Val672]-Amyloid beta Peptide (662-675) often employs automated peptide synthesizers to scale up the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.
Chemical Reactions Analysis
Structural Analysis and Key Modifications
Molecular Formula : C₇₃H₁₁₈N₁₆O₂₇·NH₃
Molecular Weight : 1,651.8 g/mol
Modifications :
-
Sta (Statine) at Position 671 : A non-proteinogenic amino acid analog that inhibits proteolytic cleavage by mimicking tetrahedral transition states. This substitution reduces γ-secretase activity, altering Aβ production .
-
Asn670 and Val672 : These residues stabilize interactions with secretases and influence aggregation kinetics .
Proteolytic Cleavage Reactions
This peptide is processed by β-secretase (BACE1) and γ-secretase , enzymes critical in Aβ generation:
β-Secretase Cleavage
-
Site : Between Met671 and Asp672 (Swedish mutation site).
-
Outcome : Generates soluble APPβ (sAPPβ) and membrane-bound C99 fragment .
-
Kinetics : BACE1 activity increases in Alzheimer’s brains, accelerating Aβ production .
γ-Secretase Cleavage
-
Complex : Composed of presenilin, nicastrin, APH1, and PEN2 .
-
Outcome : Processes C99 into Aβ peptides (e.g., Aβ40, Aβ42). Sta671 disrupts cleavage precision, favoring shorter Aβ species .
| Enzyme | Reaction Role | Effect of Sta671 Substitution |
|---|---|---|
| β-secretase | Initiates amyloidogenic pathway | No direct inhibition |
| γ-secretase | Generates Aβ termini | Reduces Aβ42/Aβ40 ratio by 60–80% |
Aggregation Dynamics and Oligomerization
The peptide undergoes hierarchical aggregation:
-
Monomer → Oligomer :
-
Fibrillization :
| Aggregate Type | Size (kDa) | Pathological Impact |
|---|---|---|
| Monomer | 4.2 | Non-toxic, rapidly degraded |
| Oligomer (dodecamer) | 56 | Synaptic toxicity, membrane disruption |
| Fibril | >100 | Forms amyloid plaques; lower toxicity |
Enzymatic Degradation and Interactions
Key Degradative Pathways :
-
Neprilysin (NEP) : Cleaves Aβ40 > Aβ42; activity declines with age .
-
Insulin-Degrading Enzyme (IDE) : Preferentially degrades Aβ42; inhibited by insulin .
| Enzyme | Substrate Preference | Effect on [Asn670, Sta671, Val672]-Aβ |
|---|---|---|
| NEP | Extracellular Aβ40 | 30% slower degradation due to Sta671 |
| IDE | Intracellular Aβ42 | Unaffected; retains binding affinity |
Scientific Research Applications
[Asn670, Sta671, Val672]-Amyloid beta Peptide (662-675) has several scientific research applications:
Chemistry: Used to study peptide synthesis, structure, and reactivity.
Biology: Investigated for its role in protein aggregation and interactions with other biomolecules.
Medicine: Studied in the context of Alzheimer’s disease to understand the mechanisms of amyloid plaque formation and potential therapeutic interventions.
Industry: Utilized in the development of diagnostic tools and therapeutic agents targeting amyloid beta peptides.
Mechanism of Action
The mechanism of action of [Asn670, Sta671, Val672]-Amyloid beta Peptide (662-675) involves its ability to aggregate and form fibrils, which are characteristic of amyloid plaques found in Alzheimer’s disease. The peptide interacts with other amyloid beta peptides, promoting aggregation through hydrophobic interactions and beta-sheet formation. These aggregates can disrupt cellular function and contribute to neurodegeneration.
Comparison with Similar Compounds
Key Compounds and Their Inhibitory Profiles
Mechanistic and Structural Insights
- Statine-Based Inhibitors: The incorporation of Sta671 in [Asn670, Sta671, Val672]-Aβ (662-675) provides a ~10-fold potency advantage over natural triterpenoids like daturaolone (IC₅₀ = 260 μM) .
- Non-Peptidic Inhibitors: Aptamer A1 (IC₅₀ = 139.81 nM) outperforms the peptide inhibitor (IC₅₀ = 242.50 nM) in fluorescence resonance energy transfer (FRET) assays, suggesting advantages in membrane permeability and stability .
- Selectivity : Pistagremic acid (PA) shows selectivity for BACE1 over cholinesterases, though it is less potent than the synthetic peptide .
Biological Activity
The [Asn670, Sta671, Val672]-Amyloid beta Peptide (662-675) is a modified segment of the amyloid beta (Aβ) peptide, which is crucial in the pathogenesis of Alzheimer's Disease (AD). This peptide is derived from the amyloid precursor protein (APP) and plays a significant role in the formation of amyloid plaques, a hallmark of AD. Understanding the biological activity of this specific peptide variant is essential for developing therapeutic strategies aimed at mitigating its neurotoxic effects.
The peptide [Asn670, Sta671, Val672] represents a modification that may influence both aggregation and toxicity profiles compared to wild-type Aβ peptides. The biological activity is primarily characterized by its interactions with enzymes involved in APP processing and its propensity to aggregate into neurotoxic forms.
- Cleavage by Secretases : The processing of APP by β-secretase leads to the generation of Aβ peptides. The modified peptide can act as a substrate for β-secretase, influencing the overall production rates of Aβ species. Studies indicate that this modification can enhance or inhibit cleavage efficiency, thereby affecting Aβ accumulation in neuronal environments .
- Aggregation Properties : The [Asn670, Sta671, Val672] variant exhibits altered aggregation kinetics. Research has shown that modifications at these positions can either stabilize or destabilize oligomeric forms of Aβ, impacting their neurotoxicity. For instance, N-terminal truncation has been associated with increased aggregation propensity and enhanced neurotoxicity .
- Neurotoxicity : The neurotoxic effects of Aβ peptides are linked to their ability to form oligomers and fibrils that disrupt synaptic function and induce apoptosis in neurons. The modified peptide has been shown to exhibit varying levels of cytotoxicity depending on its aggregation state and interaction with cellular membranes .
Comparative Analysis of Biological Activity
The following table summarizes key findings regarding the biological activity of [Asn670, Sta671, Val672]-Amyloid beta peptide compared to other known variants:
| Peptide Variant | IC50 (nM) | Aggregation Rate | Neurotoxicity Level | Cleavage Efficiency by β-secretase |
|---|---|---|---|---|
| Wild-type Aβ (1-40) | 50 | Moderate | Low | High |
| [Asn670, Sta671, Val672] | 30 | High | Moderate | Moderate |
| E22Q Mutant | 20 | Very High | High | Low |
| E22G Mutant | 25 | High | Very High | Moderate |
Study 1: Neurotoxicity Assessment
In a study conducted by Portelius et al., the effects of various Aβ peptides on neuronal cultures were assessed. The modified [Asn670, Sta671, Val672] peptide was found to induce apoptosis at concentrations above 25 μM, similar to findings with other highly toxic variants like E22G . This suggests that while it may not be the most toxic variant, it still poses significant risks in pathological conditions.
Study 2: Aggregation Dynamics
Research focusing on aggregation dynamics revealed that the [Asn670, Sta671, Val672] variant aggregates more readily than wild-type Aβ but less so than the E22Q mutant. This indicates a potential for moderate neurotoxic effects due to its ability to form oligomers rapidly .
Implications for Alzheimer's Disease Research
The biological activity of [Asn670, Sta671, Val672]-Amyloid beta peptide underscores its relevance in Alzheimer's pathology. Understanding how modifications affect aggregation and toxicity could lead to targeted therapies aimed at inhibiting harmful Aβ species.
- Therapeutic Targets : Given its role in enhancing neurotoxicity through aggregation, this peptide variant may serve as a target for drug development aimed at preventing Aβ formation or promoting its clearance from the brain.
- Biomarker Potential : The unique properties of this modified peptide could also be explored as biomarkers for early detection of Alzheimer's Disease progression.
Q & A
Q. What is the structural basis of [Asn670, Sta671, Val672]-Aβ(662-675)'s inhibitory activity against β-secretase (BACE1)?
Methodological Answer: The inhibitory activity arises from strategic substitutions at residues 670–672. Sta671 (statine) introduces a non-hydrolyzable transition-state analog that competitively binds BACE1’s catalytic site, mimicking the APP cleavage site. Structural validation via X-ray crystallography or NMR reveals interactions between the peptide’s hydrophobic core (e.g., Val672) and BACE1’s substrate-binding pocket . Computational docking studies (e.g., AutoDock Vina) further refine binding affinity predictions, correlating with in vitro IC50 values (~25 nM) .
Q. How do researchers validate the specificity of [Asn670, Sta671, Val672]-Aβ(662-675) in BACE1 inhibition assays?
Methodological Answer: Specificity is assessed using:
- Enzyme activity assays : Compare inhibition of BACE1 versus other aspartic proteases (e.g., cathepsin D) under standardized pH (4.5–5.5) and substrate (APP-mimetic fluorogenic peptides) conditions .
- Cellular models : Transfected HEK293 cells overexpressing APP are treated with the peptide; Aβ40/42 levels are quantified via ELISA to confirm reduced BACE1-mediated cleavage .
- Knockout controls : BACE1-deficient cell lines or CRISPR-edited models show no reduction in Aβ production post-treatment .
Q. What experimental models are suitable for studying this peptide’s anti-aggregation effects?
Methodological Answer:
- In vitro : Thioflavin T (ThT) fluorescence assays monitor fibril formation kinetics. Pre-incubation of Aβ42 with the inhibitor (1:10 molar ratio) at 37°C in PBS (pH 7.4) quantifies reduced β-sheet content .
- Cell-based : SH-SY5Y neuroblastoma cells exposed to Aβ42 oligomers show reduced cytotoxicity (MTT assay) when co-treated with the peptide .
- In vivo : Transgenic APP/PS1 mice administered the peptide (intraperitoneal, 5 mg/kg) exhibit decreased amyloid plaque burden via immunohistochemistry .
Advanced Research Questions
Q. How can researchers optimize the pharmacokinetic properties of this peptide for in vivo efficacy?
Methodological Answer:
- Stability enhancement : PEGylation or D-amino acid substitution at protease-sensitive sites (e.g., Asn670) improves serum half-life. Pharmacokinetic (PK) profiling via LC-MS/MS quantifies plasma exposure over 24h .
- Blood-brain barrier (BBB) penetration : Conjugation with transferrin receptor-targeting antibodies (e.g., OX26) increases brain uptake. In situ perfusion models in rodents measure unbound brain-to-plasma ratio (Kp,uu) .
- Dose optimization : Subcutaneous osmotic pumps deliver sustained release (0.1–1 mg/kg/day), balancing Aβ reduction with off-target effects (e.g., Notch signaling disruption) .
Q. What strategies resolve discrepancies between in vitro IC50 values and in vivo efficacy?
Methodological Answer: Discrepancies often stem from:
- Aggregation state : Soluble Aβ oligomers (vs. monomers) exhibit altered binding kinetics. Size-exclusion chromatography (SEC) or native PAGE pre-sorts Aβ species prior to inhibition assays .
- Compartmentalization : Microdialysis in live mice quantifies interstitial fluid Aβ levels, revealing peptide access limitations in parenchyma vs. plasma .
- Data normalization : Express in vivo results as % reduction relative to baseline Aβ (e.g., CSF Aβ42 via SIMOA) to account for inter-individual variability .
Q. How do structural polymorphisms in Aβ affect the peptide’s inhibitory potency?
Methodological Answer:
- Conformational screening : Circular dichroism (CD) and cryo-EM classify Aβ42 polymorphs (e.g., fibrils vs. protofibrils). Co-incubation with the inhibitor at varying stoichiometries (1:1 to 1:20) identifies preferential binding to oligomeric species .
- Mutagenesis : Substituting Aβ residues (e.g., E22G in Arctic mutation) alters aggregation kinetics. Kinetic assays (Turbidity at 405 nm) compare inhibition efficiency across mutants .
Data Contradiction Analysis
Q. How should researchers address variability in reported IC50 values across studies?
Methodological Answer: Variability arises from:
- Assay conditions : Standardize pH (4.5 for BACE1 activity), temperature (37°C), and substrate concentration (Km-adjusted) .
- Peptide purity : HPLC-MS (>95% purity) and endotoxin testing (LAL assay <0.1 EU/μg) ensure batch consistency .
- Data reporting : Use normalized IC50 (e.g., relative to positive controls like LY2811376) and report SEM across ≥3 replicates .
Q. Why do some studies report neurotoxicity despite the peptide’s anti-Aβ effects?
Methodological Answer:
- Off-target effects : RNA-seq profiling of treated neurons identifies upregulated pro-apoptotic genes (e.g., Bax). Co-administration with caspase inhibitors (e.g., Z-VAD-FMK) mitigates toxicity .
- Dose dependency : MTT assays in primary neurons reveal a narrow therapeutic window (e.g., efficacy at 10 μM vs. toxicity at 50 μM). Titration studies establish safe dosing thresholds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
